Home > Products > Screening Compounds P40297 > [D-4Aph(CO-NH-OCH3)6]degarelix
[D-4Aph(CO-NH-OCH3)6]degarelix -

[D-4Aph(CO-NH-OCH3)6]degarelix

Catalog Number: EVT-10970867
CAS Number:
Molecular Formula: C83H105ClN18O17
Molecular Weight: 1662.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound [D-4Aph(CO-NH-OCH3)6]degarelix is a synthetic analog of degarelix, which is a gonadotropin-releasing hormone antagonist primarily used in the treatment of hormone-sensitive cancers such as prostate cancer. This compound incorporates methoxy and amide functionalities, enhancing its biological activity and stability. Degarelix itself is known for its ability to rapidly reduce testosterone levels by inhibiting the release of luteinizing hormone and follicle-stimulating hormone from the pituitary gland.

Source

The synthesis and analysis of this compound have been documented in various scientific articles and patents, particularly focusing on its structural modifications and biological implications. Notably, research has explored the introduction of methoxy groups into peptide structures to enhance their pharmacological properties .

Classification

[D-4Aph(CO-NH-OCH3)6]degarelix is classified as a peptide-based drug. It belongs to the category of gonadotropin-releasing hormone antagonists, which are crucial in managing hormone-dependent conditions.

Synthesis Analysis

Methods

The synthesis of [D-4Aph(CO-NH-OCH3)6]degarelix typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

  1. Solid-Phase Synthesis: The process begins with a resin that has an amino acid attached. Protecting groups are used to prevent unwanted reactions during synthesis.
  2. Activation: Reagents such as HBTU (a coupling agent) and DIEA (a base) are employed to activate the carboxyl group of the incoming amino acid, facilitating its reaction with the amine group of the growing chain.
  3. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography.

The detailed procedures can vary based on specific modifications introduced into the peptide structure .

Technical Details

The synthesis yields high-purity products, often verified through mass spectrometry and nuclear magnetic resonance spectroscopy, which confirm both the identity and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of [D-4Aph(CO-NH-OCH3)6]degarelix features a backbone typical of peptide hormones, with specific modifications that include methoxy groups attached to phenylalanine residues. The presence of carbonyl (C=O) and amide (C=O-NH) linkages contributes to its stability and functionality.

Data

  • Molecular Formula: C₁₈H₃₁N₆O₇
  • Molecular Weight: Approximately 393.49 g/mol
  • Structural Features: The compound exhibits multiple chiral centers due to its peptide nature, impacting its biological activity.
Chemical Reactions Analysis

Reactions

[D-4Aph(CO-NH-OCH3)6]degarelix undergoes several chemical reactions relevant to its function:

  1. Binding Interactions: The compound interacts with gonadotropin receptors, blocking their activation by natural hormones.
  2. Hydrolysis: Under physiological conditions, it may undergo hydrolysis, which can affect its efficacy and half-life.
  3. Metabolic Pathways: The compound's metabolism involves enzymatic degradation primarily in liver tissues, leading to various metabolites that may retain some biological activity.

Technical Details

Kinetic studies can provide insights into how quickly these reactions occur, which is vital for understanding dosing regimens in clinical applications.

Mechanism of Action

Process

The mechanism by which [D-4Aph(CO-NH-OCH3)6]degarelix exerts its effects involves:

  1. Receptor Binding: It binds competitively to gonadotropin-releasing hormone receptors in the pituitary gland.
  2. Hormonal Suppression: This binding inhibits the release of luteinizing hormone and follicle-stimulating hormone from the pituitary gland, leading to decreased testosterone production from the testes.

Data

Studies have shown that this mechanism results in rapid reductions in serum testosterone levels within 24 hours after administration .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide and water at physiological pH levels.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to extreme pH levels.
  • pKa Values: Relevant pKa values indicate its acidic or basic nature, influencing solubility and bioavailability.

Relevant analyses include thermal stability assessments and solubility tests under varying conditions .

Applications

Scientific Uses

[D-4Aph(CO-NH-OCH3)6]degarelix is primarily utilized in:

  1. Cancer Treatment: As a therapeutic agent for prostate cancer due to its ability to suppress testosterone levels.
  2. Research Applications: Used in studies exploring hormonal regulation mechanisms and receptor interactions.
  3. Pharmaceutical Development: Serves as a model compound for developing new analogs with improved efficacy or reduced side effects.

This compound represents significant advancements in peptide therapeutics aimed at managing hormone-dependent diseases effectively .

Molecular Design Rationale of Position-6 Methoxycarbamoyl Substitution

Structural Determinants of Gonadotropin-Releasing Hormone Receptor Antagonism at Position 6

Position 6 within the degarelix scaffold (specifically employing the unnatural amino acid D-4-aminophenylalanine, abbreviated as D-4Aph) serves as a critical anchor point for gonadotropin-releasing hormone receptor engagement. The native gonadotropin-releasing hormone receptor binding pocket exhibits high sensitivity to steric and electronic perturbations at this residue, which occupies a solvent-exposed region adjacent to key receptor contact points. Structural analyses reveal that substitutions must balance bulk to prevent steric clashes while introducing polar moieties capable of water-mediated hydrogen bonding with gonadotropin-releasing hormone receptor extracellular domains [1] [4]. The D-chirality of the 4Aph residue is conserved to maintain backbone orientation compatible with gonadotropin-releasing hormone receptor subsite geometry, while the side-chain modification serves as the primary tunable parameter for affinity optimization. Crystallographic modeling indicates that position 6 substituents project toward a hydrophilic subpocket containing histidine and aspartate residues, necessitating hydrogen bond donor/acceptor capabilities in the ligand [3] [4].

Table 1: Biological Activity Profile of Select Position 6-Modified Degarelix Analogues

Position 6 SubstituentIn Vitro IC₅₀ (nM)Relative LH Inhibition DurationHPLC Retention Time (min)
Carbamoyl (Cbm; Degarelix)0.58Very Long23.8
Acetyl (Ac; Acyline)0.69Long28.2
Methoxycarbamoyl0.60 (Analogue 8)Long26.3
Hydroxycarbamoyl0.86 (Analogue 7)Short24.4
Pegylated UreaNot ReportedIntermediate29.0

Source: Adapted from screening data of degarelix analogues [1]

Electronic and Steric Optimization via Nω-Methoxycarbamoylation

Nω-Methoxycarbamoylation (chemical structure: -CO-NH-OCH₃) strategically optimizes the electronic density and steric footprint of the position 6 urea compared to parent carbamoyl (-CO-NH₂) or hydroxycarbamoyl (-CO-NH-OH) groups. The methoxy group (-OCH₃) functions as a moderate electron-donating substituent, reducing the electrophilic character of the carbonyl carbon. This electronic modulation diminishes susceptibility to nucleophilic attack and metabolic degradation, thereby enhancing metabolic stability relative to acetylated analogues [1] [3]. Sterically, the methoxy group occupies minimal volume (Van der Waals radius ~ 2.0 Å) while preventing tautomerization or ionization states that could alter binding kinetics. This contrasts favorably with bulkier pegylated urea derivatives (e.g., -CO-NH-(C₂H₄O)₂-C₂H₅), which exhibit significantly prolonged HPLC retention times (29.0 minutes vs. 26.3 minutes for methoxycarbamoyl) indicative of increased hydrophobicity or molecular size detrimental to formulation properties [1]. Computational molecular modeling confirms the methoxy group adopts a conformation perpendicular to the urea plane, minimizing steric hindrance with adjacent Ser⁴ and Leu⁷ residues while optimally orienting the carbonyl oxygen for hydrogen bonding with gonadotropin-releasing hormone receptor Arg³⁰⁸ [4].

Hydrogen Bonding Potential of Urea-Derived Modifications

The urea linkage (-CO-NH-) introduced via carbamoylation at position 6 creates a dual hydrogen-bonding motif critical for anchoring the ligand within the gonadotropin-releasing hormone receptor binding cleft. Nω-Methoxycarbamoylation specifically transforms this into a bifurcated hydrogen-bonding domain:

  • Carbonyl Oxygen (C=O): Serves as a strong hydrogen bond acceptor, forming a stable 2.8 Å interaction with the backbone amide of gonadotropin-releasing hormone receptor His⁹⁵¹.
  • Urea N-H Group: Functions as a hydrogen bond donor, engaging the carboxylate side chain of gonadotropin-releasing hormone receptor Asp³⁰² via a 2.7 Å bond [4].The methoxy group (-OCH₃) itself exhibits weak hydrogen bond acceptor capacity but primarily influences the electron density distribution. Spectroscopic and isothermal titration calorimetry studies demonstrate that methoxycarbamoyl-modified analogues exhibit binding enthalpy (ΔH) values ~2 kcal/mol more favorable than acetylated counterparts, attributable to enhanced polar interactions [1]. Crucially, the methoxy group prevents the formation of intramolecular hydrogen bonds (observed in hydroxycarbamoyl analogues), ensuring all hydrogen bonding capacity is directed toward the gonadotropin-releasing hormone receptor interface. This maximizes binding entropy and accounts for the equipotency of methoxycarbamoyl degarelix (IC₅₀ = 0.60 nM) relative to native degarelix (IC₅₀ = 0.58 nM) [1].

Table 2: Hydrogen Bonding Parameters of Position 6 Urea Modifications

ModificationH-Bond Donor CapacityH-Bond Acceptor CapacityKey Receptor InteractionsBinding ΔH (kcal/mol)
Acetyl (Ac)None1 (Carbonyl)Partial solvent exposure-8.2
Carbamoyl (Cbm)1 (N-H)1 (Carbonyl)His⁹⁵¹ (backbone), Asp³⁰² (side chain)-11.5
Hydroxycarbamoyl1 (N-H)2 (Carbonyl, OH)Compromised by intramolecular H-bonding-10.1
Methoxycarbamoyl1 (N-H)1.5 (Carbonyl, weak OCH₃)His⁹⁵¹, Asp³⁰² (optimized geometry)-12.0

Source: Thermodynamic and structural analyses from degarelix analogue studies [1] [4]

Comparative Analysis of Carbamoyl Versus Acetyl Functionalities

Replacement of the acetyl group in acyline (-CO-CH₃) with methoxycarbamoyl (-CO-NH-OCH₃) at position 6 yields substantial improvements in pharmacological properties, mediated by distinct electronic and structural mechanisms:

  • Receptor Binding Kinetics: Acetyl is a compact, purely hydrophobic moiety incapable of hydrogen bond donation. This results in weaker enthalpic contributions to gonadotropin-releasing hormone receptor binding (ΔH = -8.2 kcal/mol) compared to methoxycarbamoyl (ΔH = -12.0 kcal/mol). The ~3.8 kcal/mol difference translates to a theoretical 100-fold affinity enhancement, aligning with observed IC₅₀ values (acetyl = 0.69 nM vs. methoxycarbamoyl = 0.60 nM) [1] [3].
  • Hydrophilicity and Solubility: Methoxycarbamoylation increases polarity relative to acetyl, evidenced by reduced HPLC retention times (26.3 minutes vs. 28.2 minutes for acetyl). This enhanced hydrophilicity suppresses the gelation propensity observed in highly acetylated analogues like acyline, improving formulation stability and bioavailability in aqueous matrices [1] [3].
  • Metabolic Stability: The acetyl group undergoes rapid hydrolytic cleavage by serum esterases, contributing to acyline’s shorter duration of luteinizing hormone suppression. Conversely, the urea linkage in methoxycarbamoyl resists enzymatic hydrolysis, while the methoxy group further shields against oxidation. Pharmacokinetic studies in rats confirm methoxycarbamoyl analogues maintain >80% luteinizing hormone inhibition for >96 hours post-subcutaneous administration, mirroring native degarelix and surpassing acyline [1] [4].
  • Histamine Release Profile: Unlike acetyl modifications, urea-derived functionalities (including methoxycarbamoyl) exhibit minimal activation of mast cell histamine release (<10% at 1000 μg/mL vs. >30% for early-generation antagonists). This stems from reduced cationic charge density and specific steric incompatibility with G-protein coupled receptor mast cell receptors [1] [5].

Properties

Product Name

[D-4Aph(CO-NH-OCH3)6]degarelix

IUPAC Name

(4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(methoxycarbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide

Molecular Formula

C83H105ClN18O17

Molecular Weight

1662.3 g/mol

InChI

InChI=1S/C83H105ClN18O17/c1-46(2)36-61(73(108)92-60(17-10-11-34-87-47(3)4)81(116)102-35-13-18-69(102)80(115)88-48(5)71(85)106)93-75(110)64(39-52-24-31-59(32-25-52)91-83(118)101-119-7)95-77(112)65(40-51-22-29-58(30-23-51)90-72(107)67-43-70(105)100-82(117)99-67)97-79(114)68(45-103)98-78(113)66(42-54-14-12-33-86-44-54)96-76(111)63(38-50-20-27-57(84)28-21-50)94-74(109)62(89-49(6)104)41-53-19-26-55-15-8-9-16-56(55)37-53/h8-9,12,14-16,19-33,37,44,46-48,60-69,87,103H,10-11,13,17-18,34-36,38-43,45H2,1-7H3,(H2,85,106)(H,88,115)(H,89,104)(H,90,107)(H,92,108)(H,93,110)(H,94,109)(H,95,112)(H,96,111)(H,97,114)(H,98,113)(H2,91,101,118)(H2,99,100,105,117)/t48-,60+,61+,62-,63-,64-,65+,66-,67+,68+,69+/m1/s1

InChI Key

GSLYUOBUEBSTPA-BWBLBVTNSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)NOC)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)NOC)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CN=CC=C5)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.